2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid
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Overview
Description
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. This compound is characterized by the presence of an amino group and a carboxyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid typically involves the reaction of 2-aminoadamantane with glycine in the presence of a coupling agent. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as flow-based synthesis. This approach allows for continuous production and better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid: A glycine derivative with similar structural features.
2-Aminoadamantane-2-carbonitrile: Another adamantane derivative with a nitrile group.
Uniqueness
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid is unique due to its combination of an amino group and a carboxyl group, which provides versatility in chemical reactions and potential biological activities. Its adamantane core also imparts high stability and rigidity, making it a valuable compound for various applications .
Properties
CAS No. |
56643-58-4 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[(2-aminoadamantane-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H20N2O3/c14-13(12(18)15-6-11(16)17)9-2-7-1-8(4-9)5-10(13)3-7/h7-10H,1-6,14H2,(H,15,18)(H,16,17) |
InChI Key |
HGBSHZMPABQFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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